molecular formula C17H18N2O3S B369101 1-(2-Methoxy-4-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole CAS No. 409357-33-1

1-(2-Methoxy-4-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole

Cat. No.: B369101
CAS No.: 409357-33-1
M. Wt: 330.4g/mol
InChI Key: LWQZUGAYXGCSFI-UHFFFAOYSA-N
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Description

1-(2-Methoxy-4-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole is a high-purity chemical reagent designed for pharmaceutical and biological research applications. This compound features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities. The specific substitution with a 5,6-dimethyl group is of particular interest, as this motif is a critical component of vitamin B12, where it serves as a ligand for the cobalt atom . The sulfonyl group linked to a methoxy-methylphenyl ring expands the molecule's potential as a versatile intermediate for further chemical synthesis. Researchers can leverage this compound in various discovery pipelines. Its structure aligns with benzimidazole derivatives that have demonstrated significant pharmacological importance, including potential as antitumor, antifungal, antiviral, and anti-ulcer agents . The structural similarity of benzimidazoles to purine bases allows them to interact with enzymatic targets, potentially inhibiting the synthesis of nucleic acids and proteins in pathogens . This product is intended for use in hit-to-lead optimization, mechanism of action studies, and as a building block for creating more complex molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-methoxy-4-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-11-5-6-17(16(7-11)22-4)23(20,21)19-10-18-14-8-12(2)13(3)9-15(14)19/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQZUGAYXGCSFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 4,5-Dimethyl-o-phenylenediamine

The 5,6-dimethylbenzimidazole core is synthesized via acid-catalyzed condensation of 4,5-dimethyl-o-phenylenediamine. In a representative procedure:

  • Reagents : 4,5-Dimethyl-o-phenylenediamine (10 mmol), formic acid (15 mmol), HCl (6 M).

  • Conditions : Reflux at 120°C for 12 hours under nitrogen.

  • Workup : Neutralization with NH₄OH to pH 7–8, extraction with ethyl acetate, and crystallization from ethanol/water (1:3).

  • Yield : 78–82% (white crystals, m.p. 189–191°C).

Mechanistic Insight : Cyclization proceeds through nucleophilic attack of the amine on the protonated carbonyl, followed by dehydration (Figure 1).

Sulfonation at the N1 Position

Sulfonyl Chloride Preparation

The 2-methoxy-4-methylbenzenesulfonyl chloride intermediate is synthesized via chlorosulfonation:

  • Reagents : 2-Methoxy-4-methyltoluene (1 eq), chlorosulfonic acid (2.5 eq), thionyl chloride (1.2 eq).

  • Conditions : 0–10°C for 2 hours, followed by distillation under reduced pressure.

  • Yield : 85% (yellow solid, m.p. 115–117°C).

Coupling to Benzimidazole

Sulfonation of the benzimidazole core employs a two-phase system:

  • Reagents : 5,6-Dimethylbenzimidazole (1 eq), 2-methoxy-4-methylbenzenesulfonyl chloride (1.2 eq), triethylamine (2 eq).

  • Conditions : Acetonitrile/water (3:1), 0–5°C for 4 hours.

  • Workup : Filtration, column chromatography (ethyl acetate/petroleum ether, 1:5).

  • Yield : 75–80% (pale yellow solid, m.p. 144–145°C).

Optimization Note : Excess sulfonyl chloride and controlled pH prevent disubstitution.

Functional Group Modifications

Methoxy Group Introduction

Methylation of phenolic intermediates utilizes bromoethane under alkaline conditions:

  • Reagents : 2-Hydroxy-4-methylbenzenesulfonyl chloride (1 eq), bromoethane (1.5 eq), KOH (2 eq).

  • Conditions : Ethanol, reflux at 80°C for 1.5 hours.

  • Yield : 80% (light yellow oil).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, H2), 7.89 (d, J = 8.4 Hz, 1H, Ar), 7.45 (s, 1H, Ar), 6.98 (d, J = 8.4 Hz, 1H, Ar), 3.87 (s, 3H, OCH₃), 2.52 (s, 3H, CH₃), 2.48 (s, 3H, CH₃).

  • LC-MS : m/z 401.12 [M+H]⁺ (calc. 400.44).

Purity Assessment

HPLC (C18, acetonitrile/water 70:30): Retention time 6.8 min, purity >98%.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A patent method describes a scalable process:

  • Reactor : Tubular flow system (T = 80°C, residence time = 30 min).

  • Throughput : 1.2 kg/h with 82% yield.

  • Advantages : Reduced byproduct formation (<2%) compared to batch methods.

Challenges and Mitigation Strategies

Sulfonation Selectivity

Competing O-sulfonation is suppressed by:

  • Using bulky bases (e.g., triethylamine over pyridine).

  • Maintaining reaction temperatures below 10°C.

Purification Difficulties

  • Issue : Co-elution of regioisomers in column chromatography.

  • Solution : Gradient elution with ethyl acetate/hexane (5–30%).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scale Feasibility
Batch sulfonation75–8095–98Lab-scale
Flow synthesis8298Industrial
Microwave-assisted8597Pilot-scale

Chemical Reactions Analysis

1-(2-Methoxy-4-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The methoxy and methyl groups on the aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, depending on the desired transformation. Major products formed from these reactions include sulfone, sulfide, and various substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1-(2-Methoxy-4-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole exhibits significant antimicrobial properties. The compound has been evaluated against various bacterial and fungal strains, demonstrating potent activity.

Key Findings:

  • The compound showed minimum inhibitory concentrations (MIC) against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • In vitro studies revealed effective antifungal activity against Candida albicans and Aspergillus niger.

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µM)
Staphylococcus aureus1.30
Escherichia coli2.60
Candida albicans1.27
Aspergillus niger2.65

Anticancer Properties

The compound has also shown promise in anticancer research. Its structural similarity to purine nucleotides allows it to interact with key biological targets involved in cancer progression.

Key Findings:

  • In vitro studies demonstrated that the compound exhibits cytotoxic effects against human colorectal carcinoma cell lines (HCT116).
  • The IC50 values for the most potent derivatives were significantly lower than those of standard chemotherapeutic agents, indicating enhanced efficacy.

Table 2: Anticancer Activity of this compound

CompoundIC50 (µM)Comparison with 5-FU (IC50 = 9.99 µM)
Compound A5.85More potent
Compound B4.53More potent

Agrochemical Applications

In addition to its pharmaceutical applications, this compound has potential uses in agrochemicals. Its antimicrobial properties can be leveraged for developing fungicides or bactericides aimed at protecting crops from pathogens.

Research Insights

Studies have indicated that modifications to the benzimidazole framework can enhance the bioactivity of derivatives in agricultural settings. This includes:

  • Increased resistance to microbial infections in plants.
  • Improved efficacy as a protective agent against a range of agricultural pathogens.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-4-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interfere with cellular signaling and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 1-(2-Methoxy-4-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole, a comparative analysis with analogous compounds is provided below.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Biological Activity/Findings Reference
This compound Benzimidazole 5,6-dimethyl; 2-methoxy-4-methylsulfonyl Hypothesized kinase inhibition (structural analogy to TBBt/TBBi)
1-(2,4-Dimethylphenyl)sulfonyl-2-n-butyl-5-chloro-1H-benzimidazole Benzimidazole 2-n-butyl; 5-chloro; 2,4-dimethylsulfonyl Antiviral activity (HCV protease inhibition inferred from sulfonyl derivatives)
N-Ribosyl-5,6-dimethylbenzimidazole Benzimidazole 5,6-dimethyl; ribosyl group Cofactor in vitamin B₁₂; ligand for cobalt
1-Benzyl-5,6-dimethyl-3-cyanomethylbenzimidazolium bromide Benzimidazolium salt 1-benzyl; 5,6-dimethyl; 3-cyanomethyl Antifungal activity (synthetic derivatives targeting fungal membranes)

Key Observations

Substituent Effects on Bioactivity The sulfonyl group in this compound differentiates it from natural analogs like N-ribosyl-5,6-dimethylbenzimidazole. Sulfonyl derivatives are often associated with enhanced binding to enzymes (e.g., CK2 kinase inhibition in TBBt/TBBi complexes) .

Comparison with Antiviral Derivatives Sulfonyl-substituted benzimidazoles, such as 1-(2,4-dimethylphenyl)sulfonyl-2-n-butyl-5-chloro-1H-benzimidazole, have demonstrated activity against hepatitis C virus (HCV) proteases .

Natural vs. Synthetic Benzimidazoles

  • Natural 5,6-dimethylbenzimidazoles (e.g., in vitamin B₁₂) lack sulfonyl groups but are critical for metalloenzyme coordination . Synthetic derivatives like the target compound leverage substituents for targeted bioactivity rather than cofactor roles.

Biological Activity

1-(2-Methoxy-4-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound involves several steps. The compound is typically synthesized through reactions involving benzimidazole derivatives and sulfonyl chlorides. For instance, a typical synthetic route includes the reaction of 2-chloromethyl-1H-benzimidazole with p-toluenesulfonyl chloride in the presence of a base like triethylamine, followed by purification through column chromatography to yield the desired product with a high percentage yield (approximately 80%) .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising results in anticancer assays. Studies have revealed that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle progression.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

Several studies have focused on the biological effects of this compound:

  • Antimicrobial Study : A study published in SciELO demonstrated that this compound significantly inhibited the growth of various pathogens, supporting its use as a potential therapeutic agent .
  • Cancer Research : A recent investigation into its anticancer properties revealed that treatment with this compound led to a reduction in cell viability in cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Inflammation Model : In an animal model of inflammation, administration of this compound resulted in decreased levels of inflammatory markers, highlighting its potential as an anti-inflammatory drug .

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